2-(1-bromoethyl)-1,3,5-trifluorobenzene 2-(1-bromoethyl)-1,3,5-trifluorobenzene
Brand Name: Vulcanchem
CAS No.: 1249586-74-0
VCID: VC2939300
InChI: InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3
SMILES: CC(C1=C(C=C(C=C1F)F)F)Br
Molecular Formula: C8H6BrF3
Molecular Weight: 239.03 g/mol

2-(1-bromoethyl)-1,3,5-trifluorobenzene

CAS No.: 1249586-74-0

Cat. No.: VC2939300

Molecular Formula: C8H6BrF3

Molecular Weight: 239.03 g/mol

* For research use only. Not for human or veterinary use.

2-(1-bromoethyl)-1,3,5-trifluorobenzene - 1249586-74-0

Specification

CAS No. 1249586-74-0
Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
IUPAC Name 2-(1-bromoethyl)-1,3,5-trifluorobenzene
Standard InChI InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3
Standard InChI Key QVJZQPICUDKELK-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1F)F)F)Br
Canonical SMILES CC(C1=C(C=C(C=C1F)F)F)Br

Introduction

2-(1-Bromoethyl)-1,3,5-trifluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with both trifluoromethyl and bromoethyl groups. This compound is notable for its unique chemical properties and potential applications in organic synthesis and pharmaceutical research .

Synthesis Methods

The synthesis of 2-(1-bromoethyl)-1,3,5-trifluorobenzene typically involves the bromination of trifluorotoluene or related compounds, followed by a substitution reaction with ethylene bromide. Industrial-scale production often utilizes continuous flow reactors to enhance efficiency and product consistency.

Synthetic Routes

MethodStarting MaterialConditionsYield
BrominationTrifluorotolueneHigh temperature, catalystVariable
SubstitutionEthylene bromideMild conditions, catalystHigh

Chemical Reactions and Applications

2-(1-Bromoethyl)-1,3,5-trifluorobenzene engages in various chemical reactions, making it a versatile intermediate in organic synthesis. Its applications span across pharmaceutical research, where it is used in the preparation of complex molecules and materials.

Types of Reactions

  • Nucleophilic Substitution: The bromoethyl group can undergo substitution reactions with nucleophiles.

  • Cross-Coupling Reactions: Useful for forming carbon-carbon bonds with other organic molecules.

Applications

Application AreaDescription
Organic SynthesisIntermediate for complex molecules
Pharmaceutical ResearchPotential in drug development

Mechanism of Action

  • Enzyme Inhibition: Potential to inhibit specific enzymes due to its chemical structure.

  • Receptor Binding: Can interact with biological receptors, influencing cellular responses.

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